REACTION_CXSMILES
|
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O>C(O)(=O)C.CO>[Br:20][C:16]1[CH:17]=[CH:18][C:19]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for about 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while being stirred
|
Type
|
CUSTOM
|
Details
|
A white solid substance was precipitated
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Type
|
WASH
|
Details
|
the white solid substance was washed with water three times
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
This solid substance was dissolved in 150 mL of diethyl ether
|
Type
|
WASH
|
Details
|
this solution was washed with a saturated aqueous solution of sodium hydrogen carbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oily substance
|
Type
|
WAIT
|
Details
|
The resulting solution was left still
|
Type
|
CUSTOM
|
Details
|
to precipitate a white solid
|
Type
|
FILTRATION
|
Details
|
This solid substance was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |